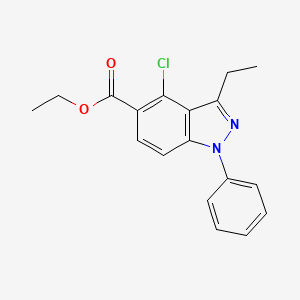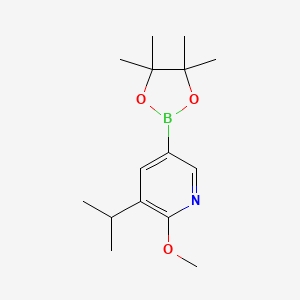
5-Chloro-N-(2-chloro-4-((1-methylcyclopentyl)amino)phenyl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JMX0510-2 is a potent inhibitor of human adenovirus. It has shown improved anti-human adenovirus activity, significantly decreased cytotoxicity, and low in vivo toxicity compared to niclosamide . This compound is of great interest in the field of antiviral research due to its promising properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of antiviral compounds like JMX0510-2 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
JMX0510-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific functional groups present in JMX0510-2 and the reaction conditions employed. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
JMX0510-2 has several scientific research applications, including:
Chemistry: Used as a model compound to study antiviral mechanisms and develop new antiviral agents.
Biology: Investigated for its effects on viral replication and cellular pathways.
Industry: Utilized in the development of antiviral coatings and materials to prevent the spread of infections.
Mécanisme D'action
JMX0510-2 exerts its antiviral effects by inhibiting the replication of human adenovirus. It prevents the escape of viral particles from the endosome, thereby blocking subsequent uncoating and the presentation of lytic protein VI . This mechanism is distinct from other antiviral agents, making JMX0510-2 a valuable compound for further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Niclosamide: An existing antiviral agent with higher cytotoxicity compared to JMX0510-2.
JMX0312: Another potent inhibitor of human adenovirus with different molecular targets.
JMX0281: Similar in activity but with varying degrees of efficacy and toxicity.
Uniqueness
JMX0510-2 stands out due to its improved anti-human adenovirus activity, significantly decreased cytotoxicity, and low in vivo toxicity. These properties make it a promising candidate for further development and potential therapeutic use.
Propriétés
Formule moléculaire |
C19H20Cl2N2O2 |
|---|---|
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
5-chloro-N-[2-chloro-4-[(1-methylcyclopentyl)amino]phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-19(8-2-3-9-19)23-13-5-6-16(15(21)11-13)22-18(25)14-10-12(20)4-7-17(14)24/h4-7,10-11,23-24H,2-3,8-9H2,1H3,(H,22,25) |
Clé InChI |
OCPFRSWOOVVDGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1)NC2=CC(=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Methoxybenzo[D]oxazol-2-YL)methanamine](/img/structure/B14854174.png)








![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14854220.png)

![2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline](/img/structure/B14854226.png)


